molecular formula C18H18N4O2S B2897589 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034343-52-5

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2897589
CAS No.: 2034343-52-5
M. Wt: 354.43
InChI Key: NRNGKKRPWAVUII-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a tetrahydropyran moiety, and a benzo[c][1,2,5]thiadiazole core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, including the formation of the pyridine and tetrahydropyran rings, followed by their coupling with the benzo[c][1,2,5]thiadiazole core. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction, and various organic solvents like tetrahydrofuran (THF) for reaction media .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Commonly performed using reducing agents like LiAlH4.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: LiAlH4 in THF is a common choice.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound valuable for therapeutic applications. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(13-3-4-15-16(10-13)22-25-21-15)20-17(12-5-8-24-9-6-12)14-2-1-7-19-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNGKKRPWAVUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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